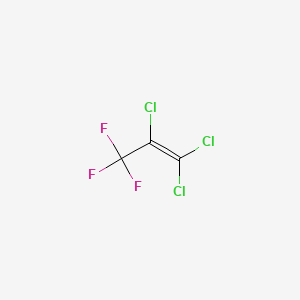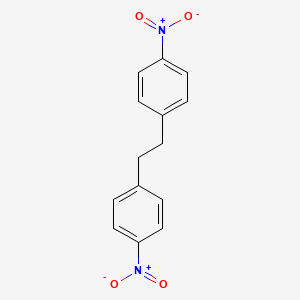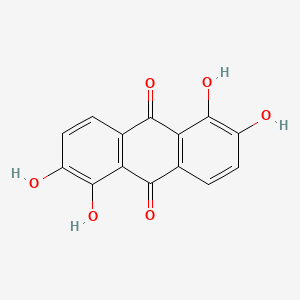![molecular formula C20H16N4O B1197287 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)
5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone is an aminoquinoline.
Scientific Research Applications
Synthesis and Biological Properties
Research has shown that 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone and its derivatives can be synthesized and characterized for potential biological applications. These compounds have been investigated for their antibacterial and antitumor properties, demonstrating significant relevance in medical research (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Mass Spectral Fragmentation
Studies have also explored the thermal transformations and mass spectral fragmentation of derivatives of 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone. This research provides valuable insights into the chemical behavior and stability of these compounds under various conditions (Азев et al., 2013).
Dyeing Properties and Spectroscopy
Further investigations have been conducted on the synthesis and dyeing properties of new azo and bisazo dyes derived from 5-pyrazolones. These studies are significant for understanding the potential industrial and commercial applications of these compounds in dye manufacturing (Bagdatli & Ocal, 2012).
Electronic Absorption Spectra
The effect of the pH of the medium on the electronic absorption spectra and structure of related pyrazolone compounds has also been a subject of research. This study contributes to a deeper understanding of the chemical properties and behavior of these compounds in different environments (Zaitsev, Nikiforov, Ryabov, & Sheban, 1991).
Chemical Reactivity and Uses
Research has highlighted the chemical reactivity and multiple usages of 1-Phenyl-3-methyl-5-pyrazolone, a closely related compound. This includes applications in the study of polysaccharides, carbohydrate dosage, and the design of drug conjugates with various pharmacological properties (Bailly, Hecquet, Kouach, Thuru, & Goossens, 2020).
Electrochemical Oxidation
The electrochemical oxidation of catechol derivatives in the presence of 1-Phenyl-3-methyl-5-pyrazolone has been studied, offering potential applications in medical and analytical chemistry (Zhad, Banitaba, Roozbahani, & Davarani, 2012).
properties
Product Name |
5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-(quinolin-3-yliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16N4O/c1-14-18(20(25)24(23-14)17-8-3-2-4-9-17)13-21-16-11-15-7-5-6-10-19(15)22-12-16/h2-13,23H,1H3 |
InChI Key |
FHOVHBQANPGWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



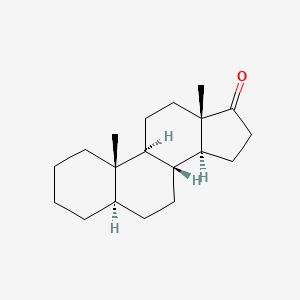
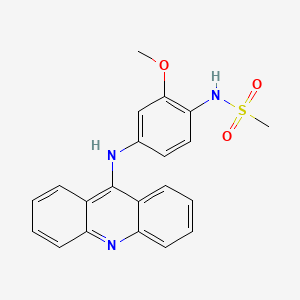
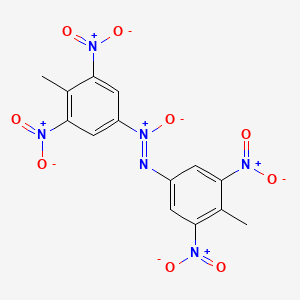
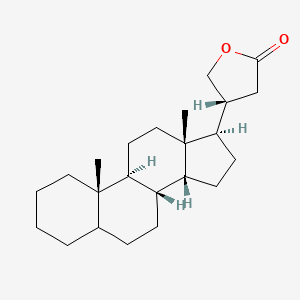
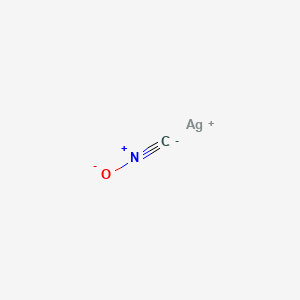
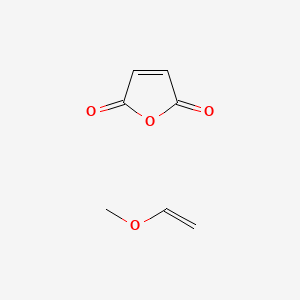
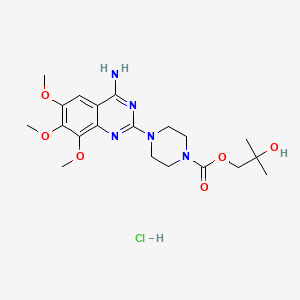
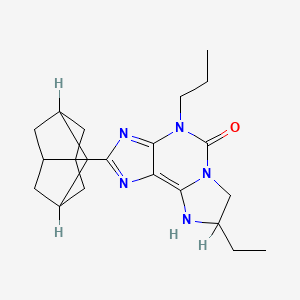
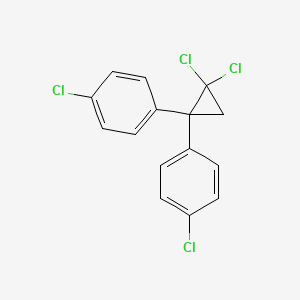
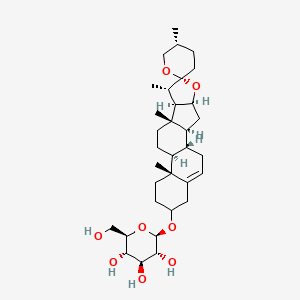
![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)
